molecular formula C15H20O4 B1360775 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone CAS No. 884504-33-0

3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone

Cat. No.: B1360775
CAS No.: 884504-33-0
M. Wt: 264.32 g/mol
InChI Key: YYLWEUAGGJMOBH-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone is an organic compound that features a 1,3-dioxane ring attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone typically involves the acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. Common catalysts include toluenesulfonic acid or Lewis acids such as zirconium tetrachloride . The reaction is usually carried out under reflux conditions in toluene, with continuous removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with nickel or rhodium catalysts.

    Substitution: Organolithium reagents like n-butyllithium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxan-2-Yl)-2’-Ethoxypropiophenone is unique due to its combination of a 1,3-dioxane ring with an ethoxypropiophenone backbone, providing distinct reactivity and stability characteristics that are advantageous in synthetic chemistry and material science.

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-2-17-14-7-4-3-6-12(14)13(16)8-9-15-18-10-5-11-19-15/h3-4,6-7,15H,2,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLWEUAGGJMOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645998
Record name 3-(1,3-Dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-33-0
Record name 3-(1,3-Dioxan-2-yl)-1-(2-ethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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